3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple methoxy and dimethylphenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization to form the quinoline ring: The intermediate pyrazole is then subjected to cyclization reactions, often involving the use of strong acids or bases to form the quinoline ring.
Introduction of methoxy and dimethylphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and dimethylbenzene under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced reaction techniques to streamline the process.
Chemical Reactions Analysis
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other pyrazoloquinolines, 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of methoxy and dimethylphenyl groups. Similar compounds include:
- 3-(4-methoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
These compounds share structural similarities but differ in the positioning and number of methoxy and dimethylphenyl groups, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-17-9-10-20(11-18(17)2)27-23-16-31(15-19-7-6-8-21(12-19)32-3)24-14-26(34-5)25(33-4)13-22(24)28(23)30-29-27/h6-14,16H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZUCCCGXLXZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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